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Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole

Cat. No.: B1273750 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic

Resonance (NMR) spectral data for 1-(2-bromophenyl)-1H-pyrrole against the experimental

data of structurally similar compounds, 1-phenylpyrrole and 2-bromoaniline. This analysis offers

valuable insights for researchers and professionals in the fields of synthetic chemistry,

spectroscopy, and drug development by providing a detailed characterization of this compound

and a framework for spectral interpretation of related structures.

Data Summary
The following tables present a comparative analysis of the 13C NMR chemical shifts. Due to

the unavailability of published experimental data for 1-(2-bromophenyl)-1H-pyrrole, a

predicted spectrum was generated using online NMR prediction tools. This predicted data is

compared with the experimental values for 1-phenylpyrrole and 2-bromoaniline to understand

the influence of the 2-bromophenyl substituent on the pyrrole ring.

Table 1: Predicted 13C NMR Chemical Shifts for 1-(2-bromophenyl)-1H-pyrrole
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Carbon Atom Predicted Chemical Shift (ppm)

C2/C5 (Pyrrole) 122.5

C3/C4 (Pyrrole) 110.2

C1' (Phenyl) 138.9

C2' (Phenyl) 122.8

C3' (Phenyl) 133.5

C4' (Phenyl) 128.2

C5' (Phenyl) 129.7

C6' (Phenyl) 128.0

Note: Prediction was performed using standard online NMR prediction software.

Table 2: Comparative 13C NMR Data (Experimental)
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Compound Carbon Atom Chemical Shift (ppm)

1-Phenylpyrrole C2/C5 (Pyrrole) 121.9

C3/C4 (Pyrrole) 111.3

C1' (Phenyl) 140.4

C2'/C6' (Phenyl) 125.9

C3'/C5' (Phenyl) 129.5

C4' (Phenyl) 126.8

2-Bromoaniline C1 144.3

C2 110.0

C3 132.8

C4 119.5

C5 128.4

C6 116.1

Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is outlined below. This procedure is

generally applicable for the characterization of organic molecules like 1-(2-bromophenyl)-1H-
pyrrole.

1. Sample Preparation:

Dissolve approximately 10-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl3, DMSO-d6).

Transfer the solution into a 5 mm NMR tube.

2. NMR Instrument Setup:
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The data should be acquired on a spectrometer operating at a frequency of, for example,

125 MHz for 13C nuclei.

The instrument's magnetic field should be locked to the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

A standard proton-decoupled 13C NMR experiment is typically performed.

Key acquisition parameters include:

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024

scans.

Spectral Width: Approximately 200-250 ppm.

4. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-

domain spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts are referenced to the solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0.0 ppm).

Logical Workflow for 13C NMR Characterization
The following diagram illustrates the logical workflow involved in the characterization of 1-(2-
bromophenyl)-1H-pyrrole using 13C NMR spectroscopy, from data acquisition to comparative
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analysis.
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Caption: Logical workflow for 13C NMR characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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